1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine
描述
1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine, commonly known as CFTR-Inhibitor-172, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic application in treating cystic fibrosis.
作用机制
CFTR-Inhibitor-172 inhibits the activity of the CFTR protein by binding to a specific site on the protein known as the ATP-binding site. This prevents the protein from functioning properly, leading to a decrease in the transport of chloride ions across cell membranes. As a result, the mucus in the lungs becomes less thick and sticky, making it easier to clear from the airways.
Biochemical and Physiological Effects:
CFTR-Inhibitor-172 has been shown to increase the transport of chloride ions across cell membranes in cells that express the CFTR protein. This leads to a decrease in the viscosity of mucus and an improvement in lung function in individuals with cystic fibrosis. In addition, the compound has been shown to have anti-inflammatory effects, which may further improve lung function in individuals with cystic fibrosis.
实验室实验的优点和局限性
CFTR-Inhibitor-172 has several advantages for use in lab experiments, including its high potency and specificity for the CFTR protein. However, the compound has some limitations, including its relatively low solubility in water and its potential for off-target effects on other ion channels.
未来方向
There are several future directions for research on CFTR-Inhibitor-172, including:
1. Developing more potent and selective inhibitors of the CFTR protein for the treatment of cystic fibrosis.
2. Investigating the potential of CFTR-Inhibitor-172 for the treatment of other diseases that involve ion channel dysfunction.
3. Studying the long-term safety and efficacy of CFTR-Inhibitor-172 in clinical trials.
4. Developing new formulations of CFTR-Inhibitor-172 that improve its solubility and bioavailability.
5. Investigating the potential of CFTR-Inhibitor-172 as a tool for studying the function of the CFTR protein in normal and disease states.
In conclusion, CFTR-Inhibitor-172 is a promising compound for the treatment of cystic fibrosis. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on CFTR-Inhibitor-172, which may lead to the development of new therapies for cystic fibrosis and other diseases involving ion channel dysfunction.
科学研究应用
CFTR-Inhibitor-172 has been extensively studied for its potential therapeutic application in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. The compound works by inhibiting the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the CFTR protein is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs.
属性
IUPAC Name |
[4-[(2-chlorophenyl)methylsulfonyl]piperazin-1-yl]-(furan-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c17-14-5-2-1-4-13(14)12-24(21,22)19-9-7-18(8-10-19)16(20)15-6-3-11-23-15/h1-6,11H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJHYEOTZIEQKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。